molecular formula C11H11BrO3 B1585916 Ethyl 3-(4-bromophenyl)-3-oxopropanoate CAS No. 26510-95-2

Ethyl 3-(4-bromophenyl)-3-oxopropanoate

Cat. No. B1585916
CAS RN: 26510-95-2
M. Wt: 271.11 g/mol
InChI Key: PBDYXCKRDRCJDC-UHFFFAOYSA-N
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Patent
US06329408B1

Procedure details

Sodium hydride (5.2 g, 0.21 mol) was suspended in dry diethyl ether and cooled to 0° C. Diethyl carbonate (17.7 g, 0.15 mol) was added and the contents were stirred for ten minutes, at which time dropwise addition of p-bromoacetophenone (19.9 g, 0.1 mol) in diethyl ether (50 mL) and ethanol (0.2 mL) was initiated. Addition was continued for twenty minutes; the solution was refluxed for three hours, cooled to room temperature and poured onto cold 10% aqueous hydrochloric acid (250 mL). The aqueous solution was extracted twice with diethyl ether (750 mL) and the combined extracts were washed successively with water (250 mL), brine (250 mL) and dried (MgSO4). The solvent was removed in vacuo and the residue was purified on silica gel, eluting with hexane/ethyl acetate (4/1), to afford 20.2 g (74%) of the title compound as an oil. 1HNMR (60MHz, CDCl3): δ1.2 (t,3H), 3.9 (s, 2H), 4.1 (q, 2H), 7.55 (d, J=7 Hz, 2H), 7.75 (d, J=2 Hz, 2H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
19.9 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.2 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
74%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](=[O:10])([O:7][CH2:8][CH3:9])OCC.[Br:11][C:12]1[CH:17]=[CH:16][C:15]([C:18](=[O:20])[CH3:19])=[CH:14][CH:13]=1.Cl>C(OCC)C.C(O)C>[Br:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([CH2:19][C:3]([O:7][CH2:8][CH3:9])=[O:10])=[O:20])=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Three
Name
Quantity
19.9 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Addition
WAIT
Type
WAIT
Details
was continued for twenty minutes
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted twice with diethyl ether (750 mL)
WASH
Type
WASH
Details
the combined extracts were washed successively with water (250 mL), brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate (4/1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=O)CC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.